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Compound of Interest

Compound Name: 3-Amino-5-bromophenol

Cat. No.: B177715

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 3-Amino-5-bromophenol (CAS No. 100367-38-2). Designed for researchers,
scientists, and professionals in drug development, this document presents predicted nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside
detailed experimental protocols and a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for 3-Amino-5-bromophenol, the
following data has been generated using validated prediction models. These values provide a
reliable estimation for the characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Predicted)

Chemical Shift o . )
Multiplicity Integration Assignment

(ppm)

6.88 t (J=1.9 Hz) 1H H-4

6.63 t (J=2.0 Hz) 1H H-2

6.35 t (J=2.0 Hz) 1H H-6
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Solvent: DMSO-ds

13C NMR (Predicted)

Chemical Shift (ppm) Assignment
159.4 C-1(C-OH)
150.2 C-3 (C-NH2)
122.5 C-5 (C-Br)
111.3 C-6

109.5 C-14

102.7 C-2

Solvent: DMSO-ds

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm—?) Intensity Assignment

3400-3200 Strong, Broad O-H, N-H stretching

3100-3000 Medium Aromatic C-H stretching

1620-1580 Strong Arom.atic C=C stretching, N-H
bending

1480-1440 Medium Aromatic C=C stretching

1350-1250 Strong C-O stretching

1200-1000 Medium C-N stretching

850-750 Strong C-H out-of-plane bending

600-500 Medium C-Br stretching

Mass Spectrometry (MS) (Predicted)
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miz Relative Intensity (%) Assighment

[M]* (Molecular ion with Br

187/189 100

isotopes)
108 Moderate [M - Br]*
80 Moderate [CeHaO]"
53 Low [CaHs]*

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for aromatic
compounds like 3-Amino-5-bromophenol.

NMR Spectroscopy (*H and 13C)

e Sample Preparation: Weigh approximately 5-10 mg of 3-Amino-5-bromophenol and
dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, CDCIs) in a clean,
dry NMR tube. Ensure the sample is fully dissolved.

 Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
achieve a homogeneous magnetic field.

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A
sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A larger number of scans will be necessary compared to *H NMR due to the lower
natural abundance of 13C.

o Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and calibrating the chemical shift scale using the residual solvent peak as a
reference.

Infrared (IR) Spectroscopy
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o Sample Preparation (Solid): For a solid sample, the KBr pellet method is common. Grind a
small amount of 3-Amino-5-bromophenol with dry potassium bromide (KBr) powder in an
agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic
press.

o Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer. Record
the spectrum, typically in the range of 4000-400 cm~2.

e Background Correction: A background spectrum of a pure KBr pellet should be recorded and
subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a solid, a direct insertion probe can be used. Alternatively, the sample can be dissolved
in a suitable solvent and introduced via a chromatographic system (e.g., GC-MS or LC-MS).

« lonization: Utilize an appropriate ionization technique. Electron lonization (El) is a common
method for relatively small, volatile organic molecules.

o Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by the mass analyzer.

o Detection: The separated ions are detected, and a mass spectrum is generated, showing the
relative abundance of each ion.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic
compound such as 3-Amino-5-bromophenol.
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Caption: Workflow for Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Data and Analysis of 3-Amino-5-
bromophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b177715#spectroscopic-data-nmr-ir-ms-for-3-amino-5-

bromophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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